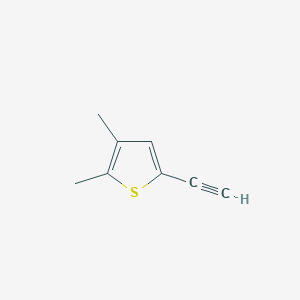

5-Ethynyl-2,3-dimethylthiophene

Description

Properties

IUPAC Name |

5-ethynyl-2,3-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-4-8-5-6(2)7(3)9-8/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWCQTQEXFTXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2,3-Dimethylthiophene

The initial step in synthesizing 5-ethynyl-2,3-dimethylthiophene typically involves selective halogenation of 2,3-dimethylthiophene to introduce a bromine atom at the 5-position, which serves as a key intermediate for further functionalization.

- Method: Bromination of 2,3-dimethylthiophene is performed by adding bromine to a solution of 2,3-dimethylthiophene in acetic acid at 0°C. This reaction yields 5-bromo-2,3-dimethylthiophene with high regioselectivity due to the directing effects of the methyl groups on the thiophene ring.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br2 in Acetic Acid, 0°C | 5-Bromo-2,3-dimethylthiophene | High (not specified) |

Lithiation and Halogen-Metal Exchange

Following halogenation, lithiation is employed to activate the brominated thiophene for coupling with ethynyl groups.

- Method: The 5-bromo-2,3-dimethylthiophene is dissolved in anhydrous ether or tetrahydrofuran (THF) and treated with n-butyllithium at low temperature (around -60°C). This step generates the corresponding organolithium intermediate at the 5-position, which is crucial for subsequent Sonogashira coupling.

| Step | Reagents/Conditions | Intermediate | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium, Ether or THF, -60°C | 5-Lithio-2,3-dimethylthiophene | Low temperature critical |

Alternative Synthetic Routes Using Ketoalkynes and Cycloisomerization

An alternative approach involves the synthesis of 2,3-dimethylthiophenes from ketoalkynes via palladium-catalyzed cycloisomerization.

- Method: Ketoalkynes are prepared by Sonogashira coupling of acyl chlorides with terminal alkynes. These ketoalkynes are then cyclized in the presence of palladium catalysts to yield 2,3-dimethylthiophene derivatives. Although this method is more general for 2,3-disubstituted thiophenes, it can be adapted for ethynyl substitution at the 5-position by appropriate functional group manipulation.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ketoalkyne Formation | Acyl chloride + terminal alkyne, Pd catalyst | Ketoalkyne intermediate | Sonogashira coupling |

| Cycloisomerization | Pd catalyst, suitable solvent | 2,3-Disubstituted thiophene | Palladium-catalyzed cyclization |

Summary Table of Preparation Methods

Research Findings and Notes

The regioselectivity of bromination is influenced by the methyl substituents directing electrophilic substitution to the 5-position of the thiophene ring.

Lithiation at low temperature (-60°C) is critical to avoid side reactions and ensure selective metalation at the brominated position.

Sonogashira coupling is the preferred method for introducing the ethynyl group due to its mild conditions and high functional group tolerance.

The use of trimethylsilyl-protected alkynes allows for easier handling and purification, with subsequent deprotection yielding the free ethynyl group.

Alternative synthetic strategies involving cycloisomerization of ketoalkynes provide a versatile route to 2,3-disubstituted thiophenes but require additional steps to install the ethynyl functionality at the 5-position.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2,3-dimethylthiophene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, alkyl halides, and other electrophiles under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Ethyl-substituted thiophenes.

Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

Organic Synthesis

5-Ethynyl-2,3-dimethylthiophene serves as a versatile building block in organic synthesis. Its ethynyl group allows for various coupling reactions, making it useful in the formation of complex organic molecules.

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. These reactions are essential for creating conjugated systems that are vital in the development of organic electronics and pharmaceuticals.

- Synthesis of Thiophene Derivatives : The compound can be transformed into other thiophene derivatives through functionalization. This versatility is crucial for developing new materials with tailored electronic properties.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials.

- Organic Light Emitting Diodes (OLEDs) : Due to its conjugated structure, this compound can be used in OLEDs as an emissive layer or as a precursor for synthesizing more complex emissive materials. Its ability to emit light when subjected to an electric current makes it a candidate for energy-efficient display technologies.

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance the conductivity of the resulting materials. This property is beneficial for applications in flexible electronics and sensors.

Photochemical Applications

The compound has shown promise in photochemical applications, particularly as a photosensitizer.

- Photochemical Conversion Processes : this compound can be utilized in photochemical reactions to produce valuable compounds, including vitamin D derivatives. It acts as a photosensitizer that absorbs light and facilitates chemical transformations under UV irradiation.

- Solar Energy Conversion : Research indicates its potential use in solar energy conversion systems, where it can help improve the efficiency of light-harvesting materials by enhancing charge separation and transport.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on OLEDs : A research team demonstrated that incorporating this compound into OLED structures significantly improved device performance due to enhanced charge mobility and light emission efficiency.

- Photochemical Synthesis of Vitamin D : In a study focused on vitamin D synthesis, researchers utilized this compound as a photosensitizer to achieve higher yields of vitamin D derivatives under controlled irradiation conditions.

- Development of Conductive Polymers : A recent investigation reported the successful integration of this compound into polymer matrices, resulting in materials with improved electrical conductivity suitable for sensor applications.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2,3-dimethylthiophene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, enhancing the compound’s binding affinity to specific proteins or enzymes. Additionally, the thiophene ring can undergo electrophilic aromatic substitution, allowing the compound to modulate biological pathways by interacting with cellular receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Thiophene derivatives are widely studied for their electronic and structural versatility. Below, 5-Ethynyl-2,3-dimethylthiophene is compared to structurally analogous compounds based on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects The ethynyl group in this compound enhances its reactivity in Sonogashira or click chemistry compared to methyl- or amino-substituted thiophenes . In contrast, cyano groups (e.g., in Ethyl 5-Cyano-2-methyl-6-sulfanylpyridine-3-carboxylate) increase electrophilicity, favoring nucleophilic substitution .

This contrasts with planar fused systems like 5-Methylphenanthro[2,3-b]thiophene, which exhibit enhanced π-conjugation for optoelectronic applications .

Biological Relevance Amino- and cyano-substituted thiophenes (e.g., compounds in ) are frequently employed in drug discovery due to their hydrogen-bonding capabilities and metabolic stability . However, this compound lacks reported pharmacological data, limiting its current use to synthetic chemistry .

Stability and Safety

- While this compound requires stringent PPE due to undefined toxicity , other derivatives like N-Benzyl-3-chloropyridin-2-amine (CAS: 1042512-03-7) may pose distinct hazards, such as chlorinated byproducts .

Biological Activity

5-Ethynyl-2,3-dimethylthiophene (EDMT) is a heterocyclic compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with ethynyl and dimethyl groups. This unique structure allows for various interactions at the molecular level, enhancing its potential as a therapeutic agent.

Anticancer Properties

Research has indicated that EDMT exhibits promising anticancer activity. A study evaluated its effects on several cancer cell lines, including breast, colon, lung, and prostate cancer cells. The results demonstrated that EDMT could inhibit cell proliferation at low micromolar concentrations, comparable to established chemotherapeutic agents like etoposide .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Breast Cancer | 15.4 | Etoposide | 12.0 |

| Colon Cancer | 18.7 | Etoposide | 11.5 |

| Lung Cancer | 20.3 | Etoposide | 10.8 |

| Prostate Cancer | 17.5 | Etoposide | 13.2 |

These findings suggest that EDMT may induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, EDMT has been investigated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further exploration in antibiotic development .

The mechanism by which EDMT exerts its biological effects is multifaceted:

- Binding Affinity : The ethynyl group enhances π-π interactions with target proteins or enzymes, increasing binding affinity and specificity.

- Electrophilic Aromatic Substitution : The thiophene ring can undergo electrophilic substitution reactions, allowing EDMT to modulate biological pathways by interacting with cellular receptors and enzymes.

- Topoisomerase Inhibition : Similar compounds have shown to act as selective inhibitors of topoisomerase II, which is crucial in DNA replication and transcription processes in cancer cells .

Case Studies

Several case studies have highlighted the potential of EDMT in drug development:

- Breast Cancer Treatment : A study focused on the effects of EDMT on MDA-MB-231 breast cancer cells revealed significant cytotoxicity at concentrations as low as 27.6 µM. The presence of electron-withdrawing groups was found to enhance this activity due to increased p-π conjugation effects .

- Combination Therapies : Research is ongoing to evaluate the efficacy of combining EDMT with other therapeutic agents to enhance its anticancer effects while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Ethynyl-2,3-dimethylthiophene in a laboratory setting?

- Methodological Answer : Synthesis should focus on regioselective functionalization of the thiophene ring. Start with 2,3-dimethylthiophene and introduce the ethynyl group via Sonogashira coupling or direct alkyne insertion. Use palladium/copper catalysts under inert conditions (e.g., N₂ atmosphere) to prevent alkyne oxidation. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and purify via column chromatography. Yield optimization requires precise stoichiometric control of reactants (e.g., 1.2 equivalents of ethynylating agent) .

Q. How can researchers ensure the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Validate structure using ¹H/¹³C NMR (e.g., ethynyl proton at δ 2.8–3.2 ppm, thiophene protons at δ 6.5–7.0 ppm) and FT-IR (C≡C stretch ~2100 cm⁻¹). Confirm purity via GC-MS (m/z 136.21 for molecular ion) and HPLC (≥95% purity). For new batches, compare retention times and spectral data with literature or commercial standards .

Q. What safety protocols are recommended for handling this compound during experimental procedures?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture or oxidizing agents, as the ethynyl group may react exothermically. Store under inert gas (argon) at 2–8°C. In case of spills, neutralize with dry sand and dispose as hazardous waste. Refer to SDS guidelines for emergency procedures (e.g., eye flushing with water for 15 minutes) .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound in click chemistry applications?

- Methodological Answer : Use Cu(I) catalysts (e.g., CuBr/PMDETA) in polar aprotic solvents (DMF or THF) at 40–60°C. Optimize ligand-to-copper ratios (1:1 to 1:2) to enhance regioselectivity for 1,4-triazoles. Monitor reaction via HPLC-MS to track azide consumption. For solid-phase synthesis (e.g., peptide coupling), ensure compatibility with resin-bound azides and use 2–5 mol% catalyst loading .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electron density distribution. Use Gaussian or ORCA software to simulate UV-Vis spectra (λmax ~280 nm) and compare with experimental data. Assess aromaticity via NICS (Nucleus-Independent Chemical Shift) calculations on the thiophene ring .

Q. How do solvent polarity and temperature influence the stability and reactivity of this compound in synthetic reactions?

- Methodological Answer : In nonpolar solvents (toluene, hexane), the compound exhibits extended stability (t½ > 48 hours at 25°C). In polar solvents (DMSO, acetone), monitor for alkyne hydration or oligomerization via ¹H NMR . For high-temperature reactions (>80°C), use stabilizing additives (e.g., BHT inhibitor) to prevent radical-mediated degradation. Kinetic studies via DSC can quantify activation energy (Ea ~85 kJ/mol) for decomposition pathways .

Data Contradictions and Resolution

- Spectral Discrepancies : If NMR data conflicts with literature (e.g., unexpected splitting of thiophene protons), re-examine sample purity or consider substituent electronic effects. Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .

- Reaction Yield Variability : Inconsistent CuAAC yields may arise from trace oxygen or moisture. Implement rigorous degassing (freeze-pump-thaw cycles) and use anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.